![molecular formula C17H16N6OS B287403 5-amino-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287403.png)
5-amino-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a pyrazole-based compound that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
5-amino-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been studied extensively for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been tested in vitro against various cancer cell lines. Additionally, it has been studied for its potential use as an antimicrobial agent, with promising results against several bacterial strains. Its ability to inhibit specific enzymes has also been investigated, with potential applications in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 5-amino-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is not fully understood, but it is believed to act by inhibiting specific enzymes that are involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and transcription. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in neurotransmission.
Biochemical and Physiological Effects
5-amino-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of normal cellular function. Additionally, it has been shown to inhibit the growth of bacterial strains, indicating its potential as an antimicrobial agent. Its ability to inhibit specific enzymes has also been studied, with potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
5-amino-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized to produce high yields. Additionally, it has been extensively studied for its potential applications in the field of medicine, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its precise mode of action. Additionally, its potential toxicity and side effects need to be studied further before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for research on 5-amino-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile. One area of research could focus on its potential applications in the treatment of cancer. Further studies are needed to determine its efficacy in vivo and to investigate its potential side effects. Another area of research could focus on its potential applications as an antimicrobial agent. Its ability to inhibit specific enzymes could also be further studied, with potential applications in the treatment of neurological disorders. Overall, 5-amino-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is a promising compound that has the potential to be used in various fields of medicine.
Synthesemethoden
The synthesis of 5-amino-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile involves the reaction of 2-methyl-6-(3-methylphenoxy)pyrimidine-4-carbaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with potassium cyanide to form the final compound. This synthesis method has been optimized to produce high yields of the compound.
Eigenschaften
Produktname |
5-amino-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile |
---|---|
Molekularformel |
C17H16N6OS |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
5-amino-1-[2-methyl-6-(3-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C17H16N6OS/c1-10-5-4-6-12(7-10)24-15-8-14(20-11(2)21-15)23-16(19)13(9-18)17(22-23)25-3/h4-8H,19H2,1-3H3 |
InChI-Schlüssel |
CSQUOQDPNPCREC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC2=NC(=NC(=C2)N3C(=C(C(=N3)SC)C#N)N)C |
Kanonische SMILES |
CC1=CC(=CC=C1)OC2=NC(=NC(=C2)N3C(=C(C(=N3)SC)C#N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.